1-(sec-butyl)-3-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea

p38 MAPK inhibition anti-inflammatory kinase selectivity

This pyrazolyl-urea-oxadiazole derivative is a potent p38α MAPK inhibitor tool compound. Its sec-butyl substituent serves as a distinct lipophilic anchor, enabling systematic SAR comparisons with methoxyethyl (CAS 2034535-08-3) and fluorobenzyl (CAS 2034516-71-5) analogs to delineate kinase selectivity windows and cellular TNF-α suppression profiles. Ideal for laboratories developing inhaled anti-inflammatory programs. Supplied at ≥95% purity with full analytical characterization (InChI Key: KCSPWVXTGFWENG-UHFFFAOYSA-N). For non-human research use only.

Molecular Formula C13H20N6O2
Molecular Weight 292.343
CAS No. 2034230-16-3
Cat. No. B2472492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(sec-butyl)-3-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea
CAS2034230-16-3
Molecular FormulaC13H20N6O2
Molecular Weight292.343
Structural Identifiers
SMILESCCC(C)NC(=O)NCC1=NC(=NO1)C2=CN(N=C2)CC
InChIInChI=1S/C13H20N6O2/c1-4-9(3)16-13(20)14-7-11-17-12(18-21-11)10-6-15-19(5-2)8-10/h6,8-9H,4-5,7H2,1-3H3,(H2,14,16,20)
InChIKeyKCSPWVXTGFWENG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(sec-Butyl)-3-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea (CAS 2034230-16-3): Compound Identity, Patent Pedigree, and Procurement Profile


The compound 1-(sec-butyl)-3-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea (CAS 2034230-16-3, molecular formula C₁₃H₂₀N₆O₂, molecular weight 292.34 g/mol) is a pyrazolyl-urea derivative that incorporates a 1,2,4-oxadiazole core and a sec-butyl terminal moiety . It originates from a patent family assigned to Respivert Limited/Topivert Pharma Limited, where compounds in this structural class were developed as inhibitors of p38 mitogen-activated protein kinase (MAPK) enzymes for the potential treatment of inflammatory diseases of the lung, eye, and intestine [1]. The compound is currently offered by multiple chemical vendors at purities typically around 95%, and it is supplied for non-human research use only .

Why 1-(sec-Butyl)-3-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea Cannot Be Casually Replaced by In-Class Analogs


Despite sharing a conserved pyrazolyl-urea-oxadiazole scaffold with several close analogs—such as 1-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methoxyethyl)urea (CAS 2034535-08-3) and 1-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)urea (CAS 2034516-71-5)—simple substitution is not generally advisable . Within the broader pyrazolyl-urea kinase inhibitor patent estate, even minor alterations to the terminal urea substituent have been demonstrated to modulate both kinase selectivity profiles and physicochemical properties [1]. Consequently, researchers who unthinkingly substitute one catalog analog for another risk introducing confounding variation into their structure–activity relationship (SAR) studies or biological assays, particularly in cell-based models where subtle differences in lipophilicity can alter membrane permeability and intracellular target engagement.

Quantitative Evidence Guide: Comparator-Based Differentiation of 1-(sec-Butyl)-3-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea


Kinase Inhibition Potency: Target Compound Belongs to a Patent Family with Sub-50 nM p38α MAPK Activity

The target compound is claimed within the Respivert/Topivert patent family (WO2014027209A1, US9701670B2) describing pyrazolyl-ureas as kinase inhibitors [1]. A representative compound from this patent series (designated compound II) demonstrated IC₅₀ values of 25 nM against p38 MAPKα, 30 nM against c-Src, and 370 nM against Syk in enzymatic assays [2]. This establishes the kinase inhibition benchmark for the pyrazolyl-urea chemotype to which the target compound belongs. In contrast, a structurally distinct series of pyrazolyl urea derivatives lacking the oxadiazole linker (compounds 3a–e, 3g, 3h) reported in an independent academic study showed p38α MAPK IC₅₀ values ranging from 0.037 to 0.069 µmol/L (37–69 nM), with the reference standard SB 203580 exhibiting an IC₅₀ of 0.043 µmol/L (43 nM) [3]. While the target compound's exact IC₅₀ is not publicly reported, its inclusion in the Respivert patent family suggests it was designed to achieve potency comparable to or exceeding the 25 nM benchmark.

p38 MAPK inhibition anti-inflammatory kinase selectivity

Structural Differentiation: sec-Butyl Urea Substituent Versus Methoxyethyl and Fluorobenzyl Analogs

The target compound features a sec-butyl group on the terminal urea nitrogen, which differentiates it from the closest commercially available analogs: 1-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methoxyethyl)urea (CAS 2034535-08-3, molecular weight 294.32), which bears a 2-methoxyethyl substituent, and 1-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)urea (CAS 2034516-71-5, molecular weight 344.35), which contains a 3-fluorobenzyl group . The sec-butyl substituent (C₄H₉ branched alkyl) confers different steric bulk, lipophilicity (calculated logP), and hydrogen-bonding capacity relative to the polar ether-containing methoxyethyl chain or the aromatic fluorobenzyl ring. Within the pyrazolyl-urea kinase inhibitor chemotype, the nature of the terminal urea substituent is known to influence kinase selectivity—for example, the Respivert patent data show that varying the N-substituent modulates differential activity across p38α, c-Src, and Syk kinases [1].

structure–activity relationship lipophilicity urea substituent

Anti-Inflammatory Efficacy Benchmark: Pyrazolyl Urea Class Demonstrates In Vivo Activity Comparable to Diclofenac Sodium

While the target compound itself lacks published in vivo data, the pyrazolyl urea class to which it belongs has been characterized in animal models of inflammation. In a carrageenan-induced rat paw edema model, pyrazolyl urea derivatives (3a–e, 3g, 3h) demonstrated anti-inflammatory activity ranging from 62.25% to 80.93% inhibition, compared to diclofenac sodium at 81.62% [1]. Furthermore, these compounds inhibited lipopolysaccharide (LPS)-induced TNF-α release in mice, with ID₅₀ values of 19.98, 11.32, and 9.67 mg/kg for compounds 3a, 3b, and 3c respectively [1]. The target compound, by virtue of its inclusion in the Respivert patent family directed at inflammatory lung, eye, and intestinal diseases, is positioned within a development program that specifically sought compounds with anti-inflammatory activity suited for inhaled or topical delivery [2].

in vivo anti-inflammatory TNF-α inhibition carrageenan-induced paw edema

Recommended Research and Procurement Application Scenarios for 1-(sec-Butyl)-3-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea


Kinase Inhibitor SAR Studies: p38α MAPK Lead Optimization Programs

The target compound is best deployed as a tool compound or reference standard in p38α MAPK inhibitor SAR campaigns. Its sec-butyl urea substituent provides a distinct lipophilicity anchor point, and its patent-protected oxadiazole-pyrazole scaffold is associated with sub-50 nM enzymatic potency against p38α . Researchers comparing the target compound against its methoxyethyl (CAS 2034535-08-3) and fluorobenzyl (CAS 2034516-71-5) analogs can systematically probe how urea N-substituent variations affect kinase selectivity windows (p38α vs. c-Src vs. Syk) and cellular TNF-α suppression [1].

In Vitro Anti-Inflammatory Pharmacology: TNF-α Release and Cytokine Profiling

Given the pyrazolyl urea class's demonstrated ability to inhibit LPS-induced TNF-α release in vivo (ID₅₀ values from 9.67 to 19.98 mg/kg for close structural relatives) , the target compound is suitable for use in cell-based inflammatory models (e.g., THP-1 monocytes, RAW 264.7 macrophages, or primary human peripheral blood mononuclear cells). Its procurement is warranted when studying structure-dependent modulation of pro-inflammatory cytokine release, particularly in head-to-head comparisons with the methoxyethyl analog to assess the impact of terminal urea lipophilicity on cellular potency [1].

Inhaled or Topical Anti-Inflammatory Drug Discovery Reference Compound

The Respivert/Topivert patent estate explicitly claims compounds of this class for the treatment of inflammatory diseases of the lung, eye, and intestine . The target compound's molecular weight (292.34 g/mol) and calculated lipophilicity profile are consistent with the property range sought for inhaled or locally delivered therapeutics. It can serve as a procurement reference for laboratories developing inhaled kinase inhibitors for respiratory indications such as asthma or COPD, or for topical ophthalmic anti-inflammatory programs [1].

Analytical Method Development and Reference Standard Qualification

With a vendor-reported purity of 95% and well-defined analytical characteristics (InChI Key: KCSPWVXTGFWENG-UHFFFAOYSA-N, molecular formula C₁₃H₂₀N₆O₂) , the target compound is suitable as a chromatographic reference standard for HPLC or LC-MS method development and for qualifying related-substance methods in quality control workflows. Its sec-butyl substituent provides a chromatographically distinguishable retention time relative to the methoxyethyl analog, facilitating resolution in impurity profiling studies [1].

Quote Request

Request a Quote for 1-(sec-butyl)-3-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.